Mass Spectrometry: +11 Da Mass Shift Enables Unambiguous Analyte Discrimination
1-Hexanol-d11 provides a molecular weight of 113.24 g/mol, representing a +11.08 Da mass increase relative to the unlabeled 1-hexanol (MW 102.16 g/mol) [1]. This mass difference places the internal standard peak well outside the isotopic envelope of the native analyte, ensuring baseline resolution in GC-MS or LC-MS . In contrast, 1-hexanol-d3 (MW 104.19 g/mol) offers only a +2.03 Da shift, which may be insufficient to avoid interference from the analyte's natural M+2 isotopic peak in complex matrices .
| Evidence Dimension | Molecular Weight and Mass Shift for MS Differentiation |
|---|---|
| Target Compound Data | 113.24 g/mol; +11.08 Da vs. unlabeled |
| Comparator Or Baseline | 1-Hexanol (unlabeled): 102.16 g/mol; 1-Hexanol-d3: 104.19 g/mol |
| Quantified Difference | 1-Hexanol-d11 provides a +11 Da mass shift; 1-Hexanol-d3 provides only a +2 Da shift |
| Conditions | Calculated from molecular formulas; applicable to GC-MS and LC-MS. |
Why This Matters
A mass shift of at least +3 Da is generally recommended to avoid spectral overlap with natural isotopic peaks; the +11 Da shift of 1-Hexanol-d11 provides a robust margin for accurate quantification in trace analysis.
- [1] Wikipedia. 1-Hexanol. Molar Mass: 102.162 g/mol. View Source
